molecular formula C14H16ClN3O B4107766 N-(sec-butyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride

N-(sec-butyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride

Cat. No. B4107766
M. Wt: 277.75 g/mol
InChI Key: DFDQJKIJDDFOAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(sec-butyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride is a chemical compound that has garnered significant attention in the scientific community for its potential therapeutic applications. This compound belongs to the class of benzofuro[3,2-d]pyrimidines, which have been extensively studied for their biological activity.

Mechanism of Action

The mechanism of action of N-(sec-butyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride involves the inhibition of certain enzymes and signaling pathways that are involved in cancer cell proliferation and inflammation. Specifically, this compound has been found to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
N-(sec-butyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, this compound has been found to have antioxidant activity and may have potential applications in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(sec-butyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride in lab experiments is its potent inhibitory activity against cancer cell lines. Additionally, this compound has been shown to have low toxicity levels, making it a potentially safe and effective therapeutic agent. However, one limitation of using this compound in lab experiments is its relatively high cost, which may limit its accessibility to researchers.

Future Directions

There are several future directions for research on N-(sec-butyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride. One potential area of focus is the development of more efficient and cost-effective synthesis methods for this compound. Additionally, further studies are needed to elucidate the precise mechanisms of action of this compound and its potential applications in the treatment of various diseases. Finally, research on the potential side effects and toxicity levels of this compound is also needed to ensure its safety for use in humans.

Scientific Research Applications

N-(sec-butyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride has shown promising results in various scientific studies. It has been found to exhibit potent inhibitory activity against a range of cancer cell lines, including breast, colon, and lung cancer. Additionally, this compound has been shown to have anti-inflammatory properties and may have potential therapeutic applications in the treatment of inflammatory diseases.

properties

IUPAC Name

N-butan-2-yl-[1]benzofuro[3,2-d]pyrimidin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O.ClH/c1-3-9(2)17-14-13-12(15-8-16-14)10-6-4-5-7-11(10)18-13;/h4-9H,3H2,1-2H3,(H,15,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFDQJKIJDDFOAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=NC=NC2=C1OC3=CC=CC=C32.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.